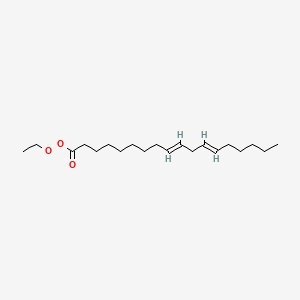
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is a complex organic compound that features a thiazole ring, an amino group, and a methoxycarbonyloxime moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.
Formation of the Methoxycarbonyloxime Moiety: This step involves the reaction of the thiazole derivative with methoxycarbonyl chloride and hydroxylamine to form the methoxycarbonyloxime group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine or other functional groups.
Substitution: The amino group and other reactive sites on the thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(CARBOXYIMINO)ACETIC ACID: Similar structure but lacks the methoxycarbonyl group.
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(HYDROXYIMINO)ACETIC ACID: Similar structure but has a hydroxyimino group instead of the methoxycarbonyloxime group.
Uniqueness
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is unique due to the presence of the methoxycarbonyloxime moiety, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
181294-99-5 |
|---|---|
Formule moléculaire |
C11H11NO2S |
Poids moléculaire |
0 |
Synonymes |
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-benzylidene-3-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1170514.png)

